(E)-ethyl 3-(2-chloropyridin-4-yl)acrylate
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Overview
Description
(E)-ethyl 3-(2-chloropyridin-4-yl)acrylate is an organic compound with the molecular formula C10H10ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The compound is characterized by the presence of a chloropyridine moiety and an acrylate ester group, making it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 3-(2-chloropyridin-4-yl)acrylate typically involves the reaction of 2-chloropyridine-4-carbaldehyde with ethyl acrylate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance efficiency and reduce costs. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 3-(2-chloropyridin-4-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylate group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 3-(2-chloropyridin-4-yl)acrylic acid, while reduction can produce 3-(2-chloropyridin-4-yl)propanol .
Scientific Research Applications
(E)-ethyl 3-(2-chloropyridin-4-yl)acrylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (E)-ethyl 3-(2-chloropyridin-4-yl)acrylate involves its interaction with specific molecular targets and pathways. The chloropyridine moiety allows the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A halogenated derivative of pyridine used in the synthesis of pharmaceuticals and agrochemicals.
3-Chloropyridine: Another isomer of chloropyridine with similar applications but different reactivity due to its position on the pyridine ring.
4-Chloropyridine: Similar to 2-chloropyridine but with distinct chemical properties and applications.
Uniqueness
(E)-ethyl 3-(2-chloropyridin-4-yl)acrylate is unique due to its combination of a chloropyridine moiety and an acrylate ester group. This structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
ethyl 3-(2-chloropyridin-4-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-2-14-10(13)4-3-8-5-6-12-9(11)7-8/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPOUFVXENKYKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=NC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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